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Cat. No.: B12426624 Get Quote

Disclaimer: The following application notes and protocols are based on published data for

various DOT1L inhibitors, such as EPZ004777, EPZ-5676 (Pinometostat), and other

experimental compounds. As information on a specific compound designated "Dot1L-IN-2" is

not publicly available, this document serves as a comprehensive guide to the application of

potent DOT1L inhibitors in preclinical mouse models, particularly in the context of MLL-

rearranged leukemias. Researchers should adapt these protocols based on the specific

properties of their inhibitor of interest.

Introduction
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically

methylates histone H3 at lysine 79 (H3K79). This modification is generally associated with

active transcription. In certain cancers, particularly acute leukemias with mixed lineage

leukemia (MLL) gene rearrangements, MLL-fusion proteins aberrantly recruit DOT1L to

chromatin. This leads to hypermethylation of H3K79 at the promoter regions of leukemogenic

genes, such as HOXA9 and MEIS1, driving their overexpression and promoting cancer

development.[1][2] Inhibition of DOT1L's catalytic activity has emerged as a promising

therapeutic strategy for these malignancies.

These application notes provide an overview of the in vivo use of DOT1L inhibitors in mouse

models, including recommended dosing, administration protocols, and methods for assessing

pharmacodynamic and anti-tumor efficacy.
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Data Presentation
Table 1: Summary of In Vivo Studies with DOT1L
Inhibitors in Mice
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Compound
Mouse
Model

Dosage and
Administrat
ion

Duration
Key
Findings

Reference

Unnamed

Compound

MV4-11

xenograft

(NOD-SCID

mice)

75 mg/kg,

s.c., twice

daily

20 days

73% tumor

growth

inhibition;

significant

reduction in

H3K79me2

and mRNA of

HOXA9 and

MEIS1.

[3]

EPZ004777
MV4-11

xenograft

Continuous

infusion via

subcutaneou

s osmotic

pumps

14 days

Dose-

dependent

increase in

survival.

Compound

10

Patient-

derived

xenograft

(PDX)

75 mg/kg,

oral, twice

daily

4 weeks

Significant

reduction in

leukemia

burden in

bone marrow,

spleen, and

peripheral

blood.

Compound

11

Patient-

derived

xenograft

(PDX)

75 mg/kg,

i.p., twice

daily

4 weeks

Significant

reduction in

leukemia

burden in

bone marrow,

spleen, and

peripheral

blood.
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Table 2: Pharmacokinetic Parameters of EPZ-5676 in
Mice

Parameter Value Administration Route

Half-life (t½) 1.1 hours Intravenous (i.v.)

Clearance Moderate to High i.v.

Oral Bioavailability Low Oral (p.o.)

Intraperitoneal Bioavailability High Intraperitoneal (i.p.)

Signaling Pathway
The signaling pathway diagram below illustrates the mechanism of DOT1L in MLL-rearranged

leukemia and the effect of its inhibition. In leukemic cells with MLL rearrangements, the MLL-

fusion protein recruits DOT1L to the promoter regions of target genes. DOT1L then catalyzes

the di- and tri-methylation of H3K79, leading to an open chromatin state and transcriptional

activation of oncogenes like HOXA9 and MEIS1. DOT1L inhibitors block this process, leading

to the downregulation of these genes and suppression of the leukemic phenotype.[1]
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Caption: DOT1L signaling in MLL-rearranged leukemia.
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Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a
Subcutaneous Xenograft Mouse Model
This protocol describes a typical study to evaluate the efficacy of a DOT1L inhibitor against a

human leukemia cell line xenograft in immunodeficient mice.

1. Animal Model and Cell Line

Animals: 6-8 week old female NOD-SCID mice.

Tumor Cells: MV4-11 (human B-myelomonocytic leukemia) or other MLL-rearranged cell

lines.

2. Tumor Cell Implantation

Culture MV4-11 cells under standard conditions.

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free

medium or phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each

mouse.

3. Preparation and Administration of Dot1L-IN-2

Formulation: The formulation will depend on the physicochemical properties of Dot1L-IN-2.

For subcutaneous injection, a solution in a vehicle such as 20% Kolliphor HS 15 in saline

can be used.[3]

Dosing: Based on preliminary studies, select appropriate dose levels. A dose of 75 mg/kg

twice daily has been shown to be effective for some DOT1L inhibitors.[3]

Administration:

Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³),

randomize the mice into treatment and vehicle control groups.
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Administer Dot1L-IN-2 or vehicle via subcutaneous injection according to the planned

schedule (e.g., twice daily).

4. Monitoring and Endpoints

Tumor Growth: Measure tumor volume with calipers every 2-3 days. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of

toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the

levels of H3K79me2 by ELISA or Western blot, and the mRNA expression of target genes

like HOXA9 and MEIS1 by qPCR.

Protocol 2: Continuous Infusion of a DOT1L Inhibitor via
Osmotic Pump
For compounds with poor pharmacokinetic properties, continuous infusion using a mini-osmotic

pump is necessary to maintain sufficient exposure.

1. Pump Preparation and Priming

Select an osmotic pump with the appropriate delivery rate and duration for the study.

Under sterile conditions, fill the pump with the DOT1L inhibitor solution.

Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before

implantation.

2. Surgical Implantation of the Osmotic Pump

Anesthetize the mouse using an approved anesthetic protocol.

Shave and disinfect the skin on the back, slightly posterior to the scapulae.

Make a small incision and create a subcutaneous pocket using blunt dissection.
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Insert the primed osmotic pump into the pocket, delivery portal first.

Close the incision with wound clips or sutures.

Provide appropriate post-operative care, including analgesia.

3. Monitoring

Monitor the mice daily for the first few days post-surgery for any signs of distress or

complications.

Continue to monitor tumor growth and body weight as described in Protocol 1.

Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of a DOT1L

inhibitor.
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Caption: In vivo efficacy study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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